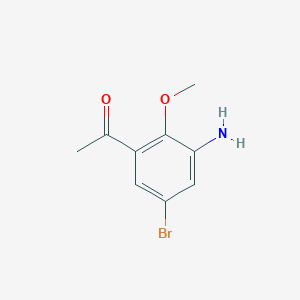

1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone

Vue d'ensemble

Description

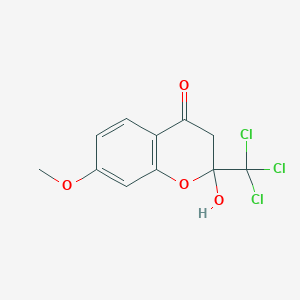

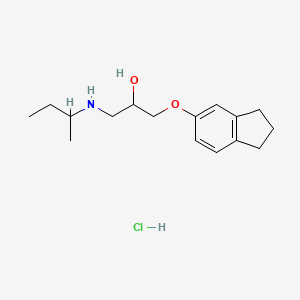

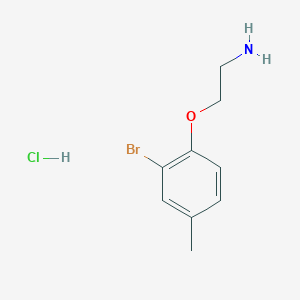

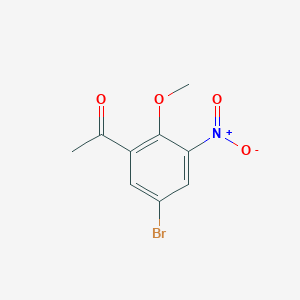

1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone, also known by its chemical formula C~9~H~10~BrNO~2~ , is a synthetic organic compound. It belongs to the class of aryl ketones and contains a bromine atom, an amino group, and a methoxy group attached to a phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone involves several steps. Researchers have explored various synthetic routes, including condensation reactions , oxidation , and functional group transformations . Detailed studies on the most efficient and scalable synthetic methods are still ongoing .

Molecular Structure Analysis

The molecular structure of 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone consists of a central ketone group (C=O) attached to a phenyl ring. The bromine atom and the amino group are strategically positioned, affecting the compound’s reactivity and properties. The methoxy group provides steric hindrance and influences its solubility and stability .

Chemical Reactions Analysis

1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone can participate in various chemical reactions, including nucleophilic substitutions , reductions , and acylation reactions . Researchers have investigated its behavior under different conditions to understand its reactivity and potential applications .

Physical And Chemical Properties Analysis

- Stability : The compound is relatively stable under ambient conditions but may degrade upon exposure to light or heat .

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone serves as a precursor or intermediate in the synthesis of various complex molecules. It has been utilized in the creation of novel compounds with potential antimicrobial properties. For instance, compounds synthesized from similar structures have shown significant antimicrobial activity, underlining the value of such intermediates in the development of new therapeutic agents (Wanjari, 2020).

Material Science and Polymer Research

In material science, derivatives of 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone have contributed to the synthesis of methacrylate polymers with imine bonding. These materials have been studied for their thermal behavior, dielectric properties, and antimicrobial activity. Such research demonstrates the compound's role in the development of functional materials with potential applications in electronics, coatings, and as antimicrobial surfaces (Solmaz, Z. Ilter, & I. Kaya, 2021).

Pharmacological Research

Although explicit examples directly relating to 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone were not found, related chemical structures have been explored for their pharmacological potential. Research on similar compounds has led to the identification of new entities with promising biological activities, including anticancer and anti-inflammatory properties. This suggests that derivatives of 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone may hold potential for the development of novel therapeutic agents, subject to further research and validation (Hessien, M. Kadah, & N. A. Marzouk, 2009).

Environmental and Agricultural Applications

Derivatives of 1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone have also found applications in environmental and agricultural research, particularly in the synthesis of compounds with nematicidal activity against plant pathogens. This underscores the compound's potential utility in the development of environmentally friendly pesticides and highlights the broad applicability of its derivatives in addressing agricultural challenges (Kumari, Singh, & Walia, 2014).

Mécanisme D'action

The exact mechanism of action for this compound depends on its specific application. In pharmaceutical research, it may act as a precursor for drug synthesis or as a ligand for specific receptors. Further studies are needed to elucidate its biological interactions and potential therapeutic targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-amino-5-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGODSFNFZYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-5-bromo-2-methoxy-phenyl)-ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)